

Application Notes and Protocols: 3,4-Dimethylphenol in the Fragrance Industry

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Compound of Interest

Compound Name: 3,4-Dimethylphenol

Cat. No.: B119073

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Application Notes

Introduction to 3,4-Dimethylphenol

3,4-Dimethylphenol, also known as 3,4-Xylenol, is an aromatic organic compound with the chemical formula $C_8H_{10}O$.^{[1][2]} It is one of six isomers of xylene and presents as a colorless to light tan crystalline solid.^{[3][4]} This compound is valued across several industries, including pharmaceuticals, agrochemicals, and polymers, for its disinfectant properties and as a chemical intermediate.^{[5][6][7]} In the fragrance and flavor sector, **3,4-Dimethylphenol** is a specialty aroma chemical prized for its distinct, sharp aroma profile.^[5] It is reported to be found naturally in coffee, tomato, certain cheeses, and smoked fish.^{[4][8]}

Olfactory Profile and Contribution to Fragrances

3,4-Dimethylphenol possesses a powerful and characteristic odor profile that is primarily described as phenolic, medicinal, dry, smoky, and earthy.^{[9][10]} Its complex scent architecture allows it to impart unique and sought-after notes in fragrance compositions.

- **Primary Notes:** The dominant characteristics are phenolic and medicinal.^[9]
- **Secondary Notes:** It provides a flat, dry odor with smoky, sweet, and earthy undertones.^{[8][10]}

- Application in Accords: Due to its potent profile, it is used in very low doses.^[5] It is highly effective for creating smoky, roasted, and bitter notes, making it suitable for building accords reminiscent of burnt wood, roasted coffee, or smoky leather.^{[5][10]} Firmenich notes that its slightly smoky and earthy character provides nice roasted notes to seafood, mushroom, and coffee flavors.^[10]

Applications in Fragrance Formulations

The use of **3,4-Dimethylphenol** is typically reserved for fine fragrances and specialized aroma applications where a distinct smoky or phenolic character is desired.^{[1][5]}

- Fine Fragrance: It can be used as a trace element to add complexity, depth, and a unique signature to niche perfumes, particularly in leather, woody, or oriental fragrance families.
- Functional Fragrancing: In applications like room sprays or candles, it can be used to create specific atmospheric scents, such as a fireplace or a rustic, woody environment.^[5]
- Flavor-Adjacent Applications: Its profile is also valuable in creating savory and roasted notes for flavor applications, which sometimes overlaps with fragrance creation for certain products.^{[5][10]}

Stability and Compatibility

When incorporating **3,4-Dimethylphenol** into fragrance formulations, its chemical reactivity and physical properties must be considered.

- Reactivity: As a phenol, it is incompatible with bases, acid chlorides, acid anhydrides, and strong oxidizing agents.^{[3][8]} This reactivity can lead to discoloration or degradation of the fragrance concentrate if blended with incompatible materials. It is also known to corrode metals such as steel, brass, and copper.^{[3][8]}
- Solubility: It is slightly soluble in water but soluble in organic solvents like ethanol and miscible with ether, which are common vehicles in perfumery.^{[3][9]}
- Physical Stability: As a crystalline solid at room temperature, it must be dissolved in a suitable solvent within the fragrance concentrate to ensure homogeneity.^[3] Formulators

must be mindful of its concentration to prevent crystallization in the final product, especially at lower temperatures.[11]

Regulatory and Safety Information

3,4-Dimethylphenol is subject to safety regulations and requires careful handling.

- **Hazard Classification:** It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[10][12][13]
- **Sensitization:** The American Conference of Governmental Industrial Hygienists (ACGIH) notes that **3,4-dimethylphenol** tested positive for skin sensitization in a mouse local lymph node assay.[14]
- **Handling:** Due to its hazardous nature, strict safety protocols are required during handling, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and face shields.[12][13] It should be handled in a well-ventilated area.[6][12]
- **IFRA:** The International Fragrance Association (IFRA) includes 3,4-Xylenol on its transparency list, indicating its use as a fragrance ingredient.[3] Perfumers must adhere to any established concentration limits or standards set by IFRA to ensure consumer safety.

Data Presentation

Table 1: Physical and Chemical Properties of 3,4-Dimethylphenol

Property	Value	Source(s)
CAS Number	95-65-8	[1] [2] [9]
Molecular Formula	C ₈ H ₁₀ O	[1] [9]
Molecular Weight	122.16 g/mol	[3] [9]
Appearance	Colorless to light tan crystalline powder or solid	[3] [4] [8]
Melting Point	62.5 to 68 °C	[1] [2] [9] [10]
Boiling Point	225 to 227 °C (at 760 mmHg)	[8] [9] [10]
Vapor Pressure	0.0391 hPa @ 25 °C	[9]
Flash Point	110 °C (230 °F)	[10]
Solubility	Slightly soluble in water (4.76 g/L at 25 °C); Soluble in ethanol, ether, benzene, chloroform.	[3] [9] [10]
logP (o/w)	2.2	[9]

Table 2: Olfactory and Sensory Data of 3,4-Dimethylphenol

Parameter	Description / Value	Source(s)
Odor Type	Phenolic, Medicinal, Dry, Smoky, Earthy	[8][9][10]
Odor Description	A flat, dry odor with a slightly smoky and earthy character. Provides roasted notes.	[5][8][10]
Taste Description	Smoky, sweet, and earthy notes.	[10]
Odor Threshold (Air)	0.003 mg/m ³	[9][14]
Odor Threshold (Water)	1.2 mg/L	[3][8][9]
Taste Threshold (Water)	0.05 mg/L	[3][8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethylphenol from o-Xylene (Conceptual)

This protocol outlines the conceptual steps for the synthesis of **3,4-Dimethylphenol** based on established industrial chemical processes.[7]

Objective: To synthesize **3,4-Dimethylphenol** via sulfonation of o-xylene, followed by alkali fusion and acidification.

Materials:

- o-Xylene
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl) or Sulfuric Acid (for acidification)
- Sodium Sulfite (Na₂SO₃) (optional, for color improvement)

- Organic solvent for extraction (e.g., Toluene)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Sulfonation:
 - In a reaction vessel equipped with a stirrer and temperature control, slowly add o-xylene to an excess of concentrated sulfuric acid while maintaining a controlled temperature to prevent polysulfonation and oxidation.
 - Stir the mixture for several hours until the sulfonation is complete, yielding a mixture of xylene sulfonic acids.
- Alkali Fusion:
 - Carefully neutralize the sulfonic acid mixture with a concentrated solution of sodium hydroxide.
 - Heat the resulting sodium xylene sulfonate salt with an excess of solid sodium hydroxide to a high temperature (typically $>300\text{ }^\circ\text{C}$) to induce alkali fusion. This reaction cleaves the sulfonic acid group and replaces it with a hydroxyl group, forming sodium 3,4-dimethylphenoxide.
- Acidification:
 - Cool the fusion melt and dissolve it in water.
 - Acidify the aqueous solution slowly with hydrochloric acid or sulfuric acid. This protonates the phenoxide to precipitate the crude **3,4-Dimethylphenol**.
- Purification:
 - Separate the crude solid or oily product from the aqueous layer.
 - Wash the crude product with water, optionally with a dilute sodium sulfite solution to remove colored impurities.

- Perform steam distillation or fractional distillation under reduced pressure to purify the **3,4-Dimethylphenol**. The fraction boiling around 225-229 °C is collected.[\[7\]](#)
- For higher purity, the distilled product can be recrystallized from a suitable solvent (e.g., hexane or toluene). Cool the solution to induce crystallization, filter the crystals, and dry under vacuum.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify potential impurities in a sample of **3,4-Dimethylphenol**.

Instrumentation and Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[15\]](#)
- Capillary Column: A polar column such as a DB-WAX or HP-INNOWax (PEG stationary phase) is suitable for phenol analysis.[\[15\]](#)[\[16\]](#)
- Sample: **3,4-Dimethylphenol**
- Solvent: High-purity ethanol or dichloromethane
- Microsyringe

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **3,4-Dimethylphenol** sample.
 - Dissolve the sample in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
 - Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 50-100 µg/mL).
- GC-MS Instrument Setup (Example Parameters):

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes.
- MS Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system and start the data acquisition.
 - Analyze the resulting total ion chromatogram (TIC). The purity is calculated by the area percentage method, where the area of the **3,4-Dimethylphenol** peak is divided by the total area of all peaks in the chromatogram.
 - Identify the main peak by comparing its retention time and mass spectrum with a reference standard or a library database (e.g., NIST, Wiley). The mass spectrum of **3,4-Dimethylphenol** will show a molecular ion peak (M⁺) at m/z 122 and characteristic fragmentation patterns.
 - Identify any impurity peaks by searching their mass spectra against the library.

Protocol 3: Sensory Evaluation of 3,4-Dimethylphenol

Objective: To systematically evaluate the olfactory characteristics of **3,4-Dimethylphenol** for fragrance applications.

Materials:

- Sample: **3,4-Dimethylphenol**
- Solvent: Odorless ethanol (perfumer's alcohol) or Di-propylene Glycol (DPG)
- Glass beakers and graduated cylinders
- Standard smelling strips (mouillettes)
- Stopwatch

Procedure:

- Preparation of Dilutions:
 - Prepare a 10% dilution of **3,4-Dimethylphenol** in the chosen solvent.
 - From the 10% solution, prepare further dilutions of 1% and 0.1%. Phenolic compounds are potent, and evaluation at lower concentrations is critical to understanding their character without overwhelming the senses.
- Olfactory Assessment:
 - Dip a clean smelling strip into the 0.1% dilution, ensuring about 1 cm of the strip is submerged. Remove and allow the excess to drip off.
 - Wave the strip gently about 10-15 cm from the nose. Do not inhale directly and deeply.
 - Record the initial impression ("top note"). Note the primary characteristics (e.g., phenolic, smoky, medicinal).
 - Set the strip aside and evaluate it again at set intervals:

- After 5 minutes (heart/middle notes)
- After 30 minutes
- After 2 hours
- After 24 hours (dry-down/base notes)
- At each interval, record any changes in the odor profile, intensity, and character.
- Repeat the process for the 1% and 10% dilutions to understand how the character changes with concentration.

Protocol 4: Trial Formulation of a Smoky Fragrance Accord

Objective: To create a simple fragrance accord to study the effect of **3,4-Dimethylphenol** in a composition.

Materials:

- 1% solution of **3,4-Dimethylphenol** in ethanol
- Other fragrance raw materials (e.g., Iso E Super, Cade Oil, Birch Tar, Vanillin, Cedarwood Atlas)
- Digital scale (4 decimal places)
- Small glass bottles with caps
- Pipettes

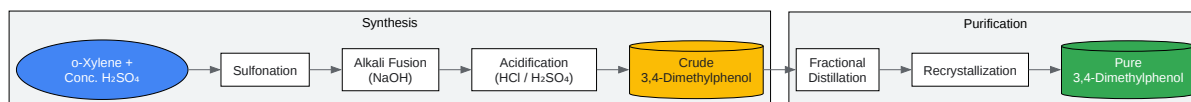
Procedure:

- Accord Formulation (by weight):
 - Create a base blend by mixing the following materials in a glass bottle. This accord is illustrative and serves as a starting point.

Material	Parts (by weight)	Function in Accord
Iso E Super	60	Woody, ambery foundation
Cedarwood Atlas	20	Dry, woody core
Cade Oil (Rectified)	5	Intense smoky, leathery note
Vanillin (10% soln.)	10	Sweetness to round off harshness
Trial Base Total	95	

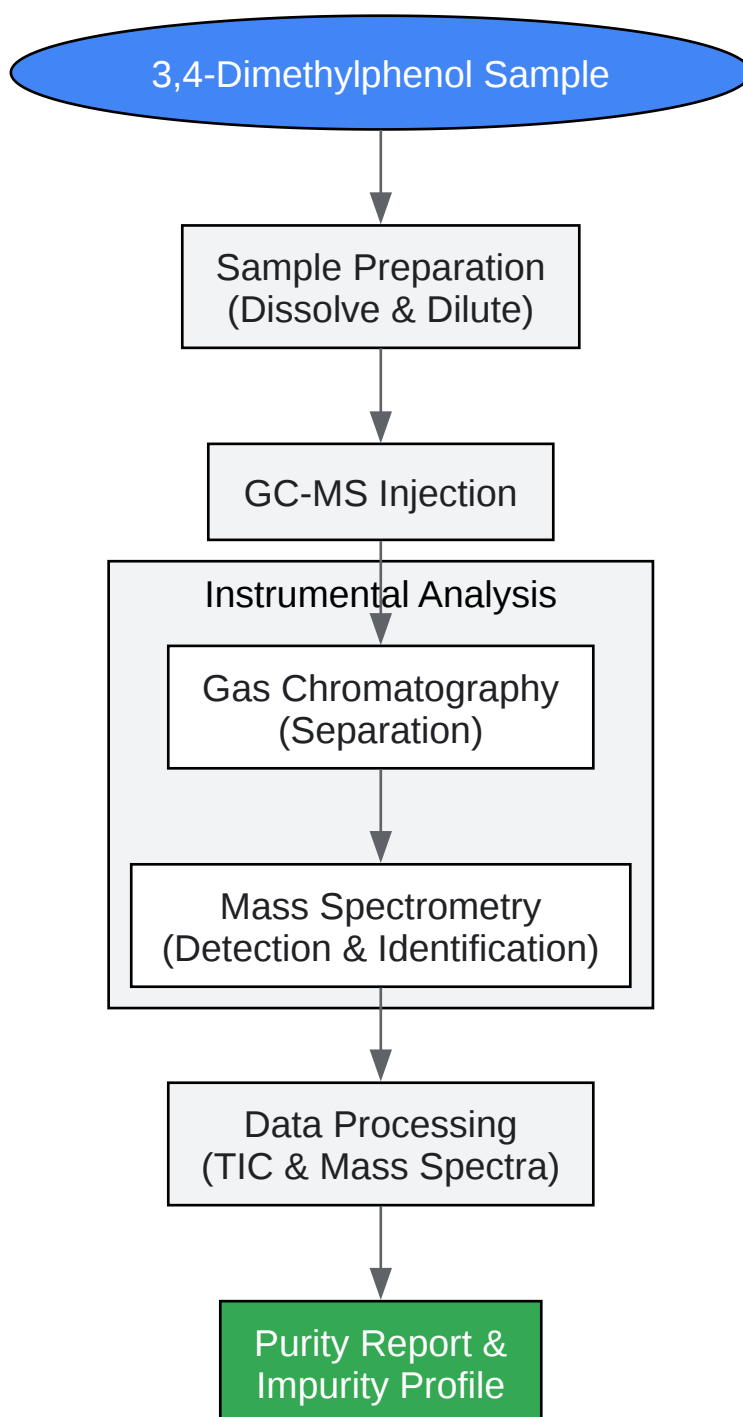
- Incorporation of **3,4-Dimethylphenol**:
 - To the 95 parts of the trial base, add 5 parts of the 1% **3,4-Dimethylphenol** solution. This results in a final concentration of 0.05% of pure **3,4-Dimethylphenol** in the accord.
- Maturation and Evaluation:
 - Cap the bottle, shake gently to mix, and label it.
 - Allow the accord to mature for at least 48 hours.
 - Evaluate the accord on a smelling strip, noting how the **3,4-Dimethylphenol** has modified the original base. Look for added dryness, a medicinal/phenolic facet, and an enhancement of the smoky character.
 - Further trials can be conducted by varying the concentration of **3,4-Dimethylphenol** or by combining it with other materials to steer the accord in different directions (e.g., adding leather notes, other woods, or resins).

Mandatory Visualizations



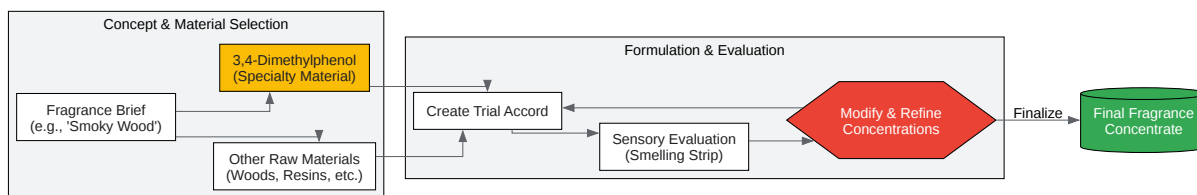
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Caption: Synthesis and Purification Workflow for **3,4-Dimethylphenol**.



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Caption: Quality Control Workflow using GC-MS.



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Caption: Fragrance Creation Workflow with **3,4-Dimethylphenol**.

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